Pyrazolyl urea derivatives represent a privileged scaffold in medicinal chemistry, with their development accelerating significantly since the early 2000s. These compounds emerged as versatile pharmacophores due to their ability to interact with diverse biological targets, particularly protein kinases and G protein-coupled receptors (GPCRs). The pyrazole nucleus offers distinct tautomeric properties (five possible tautomers in mono-substituted pyrazoles) and acid-base reactivity, enabling precise molecular tuning for target engagement . Historically, pyrazole-based drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (cannabinoid receptor antagonist) demonstrated the therapeutic potential of this core structure. The integration of the urea moiety—a strong hydrogen bond donor and acceptor—enhanced aqueous solubility and target affinity, leading to kinase inhibitors such as Sorafenib and Regorafenib [5]. Patent activity surged around 2006–2010 for pyrazolyl ureas targeting oncology and metabolic disorders, reflecting their strategic importance in drug discovery pipelines [5].
Table 1: Evolution of Pyrazolyl Urea Therapeutics
Time Period | Therapeutic Focus | Key Compound Examples | Advancements |
---|---|---|---|
Pre-2000 | Anti-inflammatory/Analgesic | Lonazolac, Tepoxalin | Foundation of pyrazole pharmacology |
2000–2010 | Kinase Inhibition/Oncology | Sorafenib, Regorafenib | Urea linkage optimization for kinase binding |
2010–Present | Targeted Cancer Therapy | 1-(3-Tert-Butyl-1-Phenyl-1H-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea derivatives | Isoform-selective kinase inhibition |
The compound 1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea (IUPAC: 1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-(2,3-dichlorophenyl)urea; CAS: 227622-98-2) features three critical domains that govern its bioactivity :
Table 2: Impact of Substituents on Physicochemical Properties
R1 (Pyrazole N1) | R2 (Urea N3) | ClogP | H-Bond Acceptors | Key Biological Effect |
---|---|---|---|---|
Phenyl | 2,3-Dichlorophenyl | 4.2 | 3 | Optimal kinase inhibition balance |
Quinolin-6-yl (CAS 897367-74-7) | 2,3-Dichlorophenyl | 4.8 | 4 | Enhanced hydrophobic pocket binding |
p-Tolyl | 4-(2-Morpholinoethoxy)phenyl | 3.1 | 6 | Improved solubility for cellular uptake |
Quantum mechanics studies reveal that the ortho-chlorine atoms on the phenylurea ring induce a 30° dihedral angle relative to the pyrazole plane, facilitating optimal van der Waals contacts with kinase hydrophobic regions . Additionally, the tert-butyl group’s steric bulk prevents undesired metabolic oxidation at the pyrazole C3 position, extending plasma half-life .
Kinase inhibition remains a cornerstone of targeted cancer therapy, and pyrazolyl ureas like 1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea exemplify rationally designed inhibitors targeting dysregulated signaling pathways. This compound acts as a pan-RAF inhibitor, disrupting the MAPK/ERK cascade critical for malignant melanoma proliferation, particularly in BRAF-mutated cells [3]. Unlike early kinase inhibitors, its binding mode involves:
Structurally analogous clinical candidates (e.g., CCT196969, LY3009120) validate this mechanism, though the subject compound exhibits superior blood-brain barrier penetration due to non-substrate behavior for P-glycoprotein efflux transporters [3]. Recent research highlights dual targeting potential—some derivatives inhibit MAPK14 (p38α) with IC50 < 100 nM, implicating roles in inflammatory diseases beyond oncology [9]. The urea’s versatility enables scaffold repurposing; for example, modifications at the pyrazole N1 position (e.g., quinolin-6-yl in CAS 897367-74-7) yield inhibitors of tumor-associated kinases like Src and TrkA [8].
Table 3: Kinase Inhibition Profiles of Pyrazolyl Urea Analogues
Compound Structure | Primary Targets (IC50) | Cellular Effects | Therapeutic Relevance |
---|---|---|---|
1-(3-Tert-Butyl-1-Phenyl-1H-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea | RAF isoforms (≤50 nM), MAPK14 (90 nM) | G1 cell cycle arrest, apoptosis | Melanoma, pancreatic cancer |
1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea (CAS 897367-74-7) | TrkA (15 nM), Src (220 nM) | Axon growth inhibition, metastasis suppression | Neuroblastoma, invasive cancers |
1-(5-Tert-Butyl-2-Methyl-2H-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea (DB02277) | MAPK14 (p38α) (≤100 nM) | TNFα suppression, immune modulation | Inflammatory disorders |
The future trajectory involves polypharmacology—designing single molecules inhibiting multiple kinase nodes (e.g., RAF + Src) to overcome resistance. Patent US20110195110A1 underscores this via claims covering urea derivatives for angiogenesis suppression and immune microenvironment modulation [5] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4